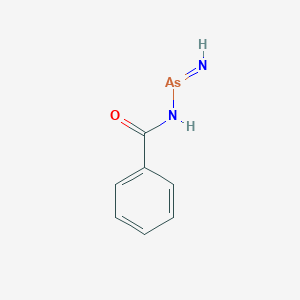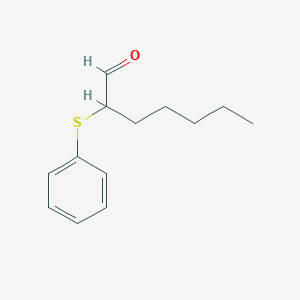
(1-Ethoxyprop-1-en-2-yl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxyprop-1-en-2-yl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a 1-ethoxyprop-1-en-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxyprop-1-en-2-yl)phosphonic dichloride typically involves the reaction of propargyl alcohol with phosphorus trichloride. The process begins with the formation of 2-propynylphosphorodichloridite, which is then thermally rearranged to propadienylphosphonic dichloride. This intermediate is subsequently catalytically hydrogenated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product. The process may include steps such as distillation and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxyprop-1-en-2-yl)phosphonic dichloride undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form phosphonic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include water (for hydrolysis), nucleophiles such as amines or alcohols (for substitution), and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound include phosphonic acids, substituted phosphonic dichlorides, and other organophosphorus compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Ethoxyprop-1-en-2-yl)phosphonic dichloride has several scientific research applications, including:
Mechanism of Action
The mechanism by which (1-Ethoxyprop-1-en-2-yl)phosphonic dichloride exerts its effects involves the interaction of its phosphonic dichloride group with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as amines, alcohols, and thiols. This reactivity is crucial for its role in organic synthesis and potential biological applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-Ethoxyprop-1-en-2-yl)phosphonic dichloride include other phosphonic dichlorides and phosphonates, such as:
Phenylphosphonic dichloride: Used in the synthesis of flame retardants and plasticizers.
Methylphosphonic dichloride: Known for its use in the production of nerve agents and other organophosphorus compounds.
Ethylphosphonic dichloride: Utilized in the preparation of various phosphorus-containing polymers.
Uniqueness
The presence of the 1-ethoxyprop-1-en-2-yl group allows for specific interactions and transformations that are not possible with simpler phosphonic dichlorides .
Properties
CAS No. |
33979-57-6 |
|---|---|
Molecular Formula |
C5H9Cl2O2P |
Molecular Weight |
203.00 g/mol |
IUPAC Name |
2-dichlorophosphoryl-1-ethoxyprop-1-ene |
InChI |
InChI=1S/C5H9Cl2O2P/c1-3-9-4-5(2)10(6,7)8/h4H,3H2,1-2H3 |
InChI Key |
GUNXRTQZNWISHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C)P(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione](/img/structure/B14685907.png)
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)





![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)




